A Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-fluoro-6-methylbenzoic Acid
A Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-fluoro-6-methylbenzoic Acid
Introduction
4-Bromo-2-fluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the molecular structure and confirm the identity and purity of this compound. This in-depth technical guide offers a detailed exploration of the expected spectroscopic characteristics of 4-Bromo-2-fluoro-6-methylbenzoic acid, grounded in the fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For researchers and professionals in drug development, this guide serves as a practical reference for the interpretation of analytical data for this and structurally related molecules. The molecular structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | 4-bromo-2-fluoro-6-methylbenzoic acid[1] |
| Molecular Formula | C₈H₆BrFO₂[1] |
| Molecular Weight | 233.03 g/mol [1] |
| CAS Number | 1242157-23-8[1] |
digraph "4_Bromo_2_fluoro_6_methylbenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.4,0!"]; O1 [label="O", pos="-2.4,-1!"]; O2 [label="O", pos="-3.6,0.7!"]; H_O [label="H", pos="-4.3,0.2!"]; F [label="F", pos="2.4,0!"]; C_Me [label="C", pos="-2.4,2.8!"]; H1_Me [label="H", pos="-2.4,3.8!"]; H2_Me [label="H", pos="-3.2,2.4!"]; H3_Me [label="H", pos="-1.6,2.4!"]; Br [label="Br", pos="0,4!"]; H3[label="H", pos="2.1,2.6!"]; H5[label="H", pos="-2.1,2.6!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- H_O; C2 -- F; C6 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- Br; C3 -- H3; C5 -- H5; }
Caption: Molecular structure of 4-Bromo-2-fluoro-6-methylbenzoic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 4-Bromo-2-fluoro-6-methylbenzoic acid, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale and Key Insights |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad and intense absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2] |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch is a strong, sharp peak. Its exact position can be influenced by the electronic effects of the ring substituents. |
| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium to Strong | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1300 | C-O stretch (Carboxylic Acid) | Medium | This band arises from the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| 1250-1000 | C-F stretch | Strong | The carbon-fluorine bond gives rise to a strong absorption in this region.[3] |
| 850-750 | C-H out-of-plane bend (Aromatic) | Strong | The substitution pattern on the benzene ring will determine the exact position of this band. |
| 600-500 | C-Br stretch | Medium to Strong | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum due to the mass of the bromine atom.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small, powdered sample of 4-Bromo-2-fluoro-6-methylbenzoic acid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and compare them to the predicted values and literature data for similar compounds.
Caption: A streamlined workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be determined. For 4-Bromo-2-fluoro-6-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~11-13 | Singlet, Broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. Its chemical shift can be concentration and solvent dependent.[4] |
| ~7.5 | Doublet of doublets | 1H | Ar-H | This signal corresponds to the aromatic proton between the bromine and fluorine substituents. It will be split by both the adjacent aromatic proton and the fluorine atom. |
| ~7.2 | Doublet | 1H | Ar-H | This aromatic proton is adjacent to the methyl group and will be split by the neighboring aromatic proton. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons will appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~165 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~160 (d) | C-F | The carbon directly attached to the fluorine will be a doublet due to C-F coupling and will be significantly downfield. |
| ~140 | C-CH₃ | The aromatic carbon bearing the methyl group. |
| ~135 | C-H | Aromatic methine carbon. |
| ~130 | C-H | Aromatic methine carbon. |
| ~125 | C-Br | The carbon attached to bromine will be shifted downfield. |
| ~120 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~20 | -CH₃ | The methyl carbon is expected in the aliphatic region. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.
| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Key Insights | | :--- | :--- | | -100 to -120 | Multiplet | The fluorine atom on the aromatic ring is expected in this region. The signal will be split by the adjacent aromatic protons. The chemical shift of the fluorine in 3-bromo-4-fluorobenzoic acid is reported to be -98.11 ppm, providing a good reference point.[5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-fluoro-6-methylbenzoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts and coupling constants for all spectra. Correlate the data from the different NMR experiments to make definitive assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data
| m/z | Ion | Rationale and Key Insights | | :--- | :--- | | 232/234 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity to the M peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] | | 215/217 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway. | | 187/189 | [M-COOH]⁺ | Loss of the entire carboxylic acid group as a radical. | | 153 | [M-Br]⁺ | Loss of the bromine atom. |
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.
Caption: Predicted major fragmentation pathways for 4-Bromo-2-fluoro-6-methylbenzoic acid in EI-MS.
Conclusion
The spectroscopic analysis of 4-Bromo-2-fluoro-6-methylbenzoic acid, through the combined application of IR, NMR, and MS, provides a comprehensive characterization of its molecular structure. This guide, by detailing the expected spectral features and the underlying principles, serves as a valuable resource for scientists engaged in the synthesis and application of this and related compounds. The predictive nature of this analysis, based on established spectroscopic principles and data from analogous structures, offers a robust framework for the interpretation of experimental data.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
